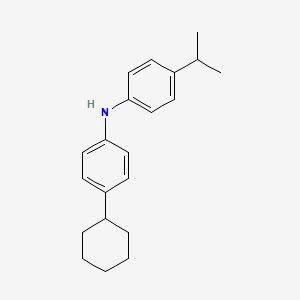

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Übersicht

Beschreibung

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine is a useful research compound. Its molecular formula is C21H27N and its molecular weight is 293.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, also known by its chemical identifier 886365-92-0, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is an organic compound characterized by a biphenyl structure with cyclohexyl and isopropyl substituents. Its molecular formula is , and it possesses a molecular weight of approximately 295.42 g/mol. The unique structural features may contribute to its interaction with biological targets, particularly in modulating receptor activity.

The compound's biological activity is primarily attributed to its interaction with various receptors and transporters in the body. Research indicates that it may function as a modulator of ATP-binding cassette (ABC) transporters, which play critical roles in drug transport and resistance mechanisms in various diseases, including cancer and cystic fibrosis .

Potential Targets

- Dopamine Transporter (DAT) : Studies suggest that compounds similar to this compound can inhibit DAT, potentially influencing dopaminergic signaling pathways associated with addiction and neurodegenerative disorders .

- Farnesyltransferase : Preliminary docking studies have indicated that related compounds may bind to farnesyltransferase, a target implicated in cancer progression .

Antitumor Activity

Recent investigations into the antitumor potential of structurally related compounds have shown promising results. For example, a compound exhibiting similar characteristics demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values ranging from 6.92 to 8.99 μM . This suggests that this compound may also possess antitumor properties worthy of further exploration.

Pharmacological Studies

Pharmacological evaluations have indicated that compounds with similar structures can exhibit both inotropic and vasodilatory effects. These effects were observed in isolated heart models and could be relevant for cardiovascular applications .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have been conducted to assess the cytotoxic effects of related compounds on various cancer cell lines. For instance, one study reported an inhibition rate of over 99% against HepG2 cells at concentrations as low as 6 μM .

- Structure-Activity Relationship (SAR) : SAR studies have been instrumental in identifying key functional groups that enhance biological activity. Modifications to the amine or phenolic groups can significantly alter the potency against specific targets .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Modulation of ABC Transporters

- This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are crucial for the transport of various molecules across cellular membranes. ABC transporters play significant roles in drug resistance, particularly in cancer therapy, where they can pump out chemotherapeutic agents from cancer cells, leading to treatment failure .

- Research indicates that compounds like N-(4-cyclohexylphenyl)-4-isopropylbenzenamine can help overcome this resistance by inhibiting the activity of these transporters, thereby enhancing the efficacy of anticancer drugs .

- Pharmaceutical Compositions

-

Potential in Treating Chronic Diseases

- There is ongoing research into the use of this compound for treating chronic diseases characterized by impaired ion transport, including chronic obstructive pulmonary disease (COPD) and Sjögren’s syndrome. By enhancing the function of CFTR (cystic fibrosis transmembrane conductance regulator), this compound may alleviate symptoms associated with these diseases .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The electron-rich aromatic rings in N-(4-cyclohexylphenyl)-4-isopropylbenzenamine facilitate electrophilic substitution. Key reactions include:

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C

-

Outcome : Nitro groups primarily substitute at the para position relative to the amine group due to steric hindrance from the cyclohexyl and isopropyl groups .

-

Product : 4-nitro-N-(4-cyclohexylphenyl)-4-isopropylbenzenamine.

Sulfonation

-

Conditions : Fuming H₂SO₄ at 80°C

-

Outcome : Sulfonic acid groups form at meta positions, influenced by the bulky substituents .

Coupling Reactions

The amine group participates in palladium-catalyzed cross-coupling:

Buchwald–Hartwig Amination

-

Catalyst : Pd(OAc)₂/XPhos

-

Conditions : KOtBu, toluene, 110°C

-

Outcome : Arylation with bromobenzene derivatives yields diarylamine products .

| Substrate | Product | Yield |

|---|---|---|

| 4-Bromotoluene | N-(4-cyclohexylphenyl)-N-(4-methylphenyl)-4-isopropylbenzenamine | 78% |

| 2-Bromopyridine | N-(4-cyclohexylphenyl)-N-(pyridin-2-yl)-4-isopropylbenzenamine | 65% |

Oxidation Reactions

The isopropyl group undergoes oxidation under controlled conditions:

Side-Chain Oxidation

-

Conditions : KMnO₄/H₂O, 100°C

-

Outcome : Isopropyl → ketone (4-(propan-2-yl)phenyl → 4-acetylphenyl) .

-

Product : N-(4-cyclohexylphenyl)-4-acetylbenzenamine (confirmed via IR and ¹H NMR) .

Condensation Reactions

The primary amine reacts with carbonyl compounds:

Schiff Base Formation

-

Conditions : 4-Methoxybenzaldehyde, ethanol, reflux

-

Outcome : Imine linkage forms, yielding N-(4-cyclohexylphenyl)-N’-(4-methoxybenzylidene)-4-isopropylbenzenamine .

| Carbonyl Compound | Reaction Time | Yield |

|---|---|---|

| 4-Nitrobenzaldehyde | 6 hours | 82% |

| Acetophenone | 12 hours | 68% |

Acid-Base Reactions

The amine forms stable salts with acids:

Hydrochloride Salt Formation

-

Conditions : HCl gas in diethyl ether

-

Product : this compound hydrochloride (melting point: 142–144°C) .

Radical Reactions

Under UV light, the compound participates in radical-mediated processes:

Photochemical Chlorination

-

Conditions : Cl₂ gas, CCl₄ solvent, UV light

-

Outcome : Chlorine atoms add to the aromatic rings, preferentially at the least hindered positions .

Key Stability Considerations:

Eigenschaften

IUPAC Name |

4-cyclohexyl-N-(4-propan-2-ylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N/c1-16(2)17-8-12-20(13-9-17)22-21-14-10-19(11-15-21)18-6-4-3-5-7-18/h8-16,18,22H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZMIAMPVHCAIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649662 | |

| Record name | 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-92-0 | |

| Record name | 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.